Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester
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Overview
Description
Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester is a chemical compound with the molecular formula C14H26O8 and a molecular weight of 322.35 g/mol It is an ester derived from hexanedioic acid and 2-(2-hydroxyethoxy)ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester can be synthesized through the esterification reaction between hexanedioic acid and 2-(2-hydroxyethoxy)ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of bis[2-(2-hydroxyethoxy)ethyl] hexanedioate may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester can undergo various chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines under appropriate conditions.
Major Products Formed
Hydrolysis: Hexanedioic acid and 2-(2-hydroxyethoxy)ethanol.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of bis[2-(2-hydroxyethoxy)ethyl] hexanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester bonds can undergo hydrolysis, releasing hexanedioic acid and 2-(2-hydroxyethoxy)ethanol, which can then participate in various biochemical processes. The hydroxyl groups in the compound can also form hydrogen bonds with other molecules, influencing its interactions and reactivity .
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester: Similar ester derived from hexanedioic acid and 2-(2-butoxyethoxy)ethanol.
Hexanedioic acid, bis(2-ethylhexyl) ester: Another ester derived from hexanedioic acid and 2-ethylhexanol.
Uniqueness
Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester is unique due to its specific combination of hydroxyl and ester functional groups. This combination imparts distinct chemical properties, such as solubility and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
bis[2-(2-hydroxyethoxy)ethyl] hexanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O8/c15-5-7-19-9-11-21-13(17)3-1-2-4-14(18)22-12-10-20-8-6-16/h15-16H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUFINULQDXNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCCOCCO)CC(=O)OCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726897 |
Source
|
Record name | Bis[2-(2-hydroxyethoxy)ethyl] hexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22743-35-7 |
Source
|
Record name | Bis[2-(2-hydroxyethoxy)ethyl] hexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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